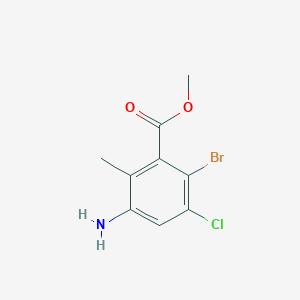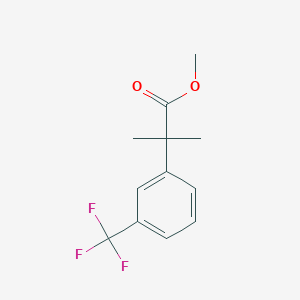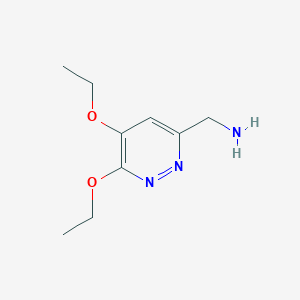![molecular formula C21H21ClN6O3S B8797560 2-{4-[(2-CHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8797560.png)
2-{4-[(2-CHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-{4-[(2-CHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrido[2,3-d]pyrimidine core, and a carboxylic acid group. The presence of the 2-chlorophenyl and carbamothioyl groups further adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-CHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the 2-Chlorophenyl and Carbamothioyl Groups: These groups are introduced through further substitution reactions, typically using reagents such as 2-chlorophenyl isocyanate and thiourea derivatives.
Final Functionalization: The carboxylic acid group is introduced in the final step, often through oxidation reactions or hydrolysis of ester intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-{4-[(2-CHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrido[2,3-d]pyrimidine moieties.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and isocyanates are commonly used for substitution reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl, acyl, or carbamothioyl groups.
科学的研究の応用
2-{4-[(2-CHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-{4-[(2-CHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar compounds to 2-{4-[(2-CHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID include:
2-[4-[(2-Chlorophenyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid: Lacks the ethyl group at the 8-position.
2-[4-[(2-Chlorophenyl)carbamothioyl]piperazin-1-yl]-8-methyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid: Contains a methyl group instead of an ethyl group at the 8-position.
2-[4-[(2-Chlorophenyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
These similar compounds highlight the unique structural features and potential reactivity of this compound, making it a valuable compound for further research and development.
特性
分子式 |
C21H21ClN6O3S |
|---|---|
分子量 |
472.9 g/mol |
IUPAC名 |
2-[4-[(2-chlorophenyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C21H21ClN6O3S/c1-2-26-12-14(19(30)31)17(29)13-11-23-20(25-18(13)26)27-7-9-28(10-8-27)21(32)24-16-6-4-3-5-15(16)22/h3-6,11-12H,2,7-10H2,1H3,(H,24,32)(H,30,31) |
InChIキー |
CRWGALNQNYPRRU-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4Cl)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl[(2-methylcyclopropyl)methyl]amine](/img/structure/B8797478.png)
![2-Chloro-6-fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B8797481.png)




![Methyl 4'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B8797519.png)





![4-Fluoro-7-methoxybenzo[D]thiazole](/img/structure/B8797561.png)

